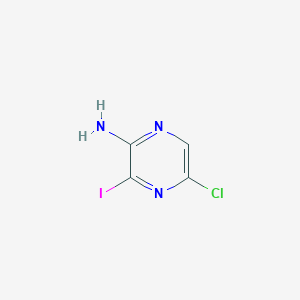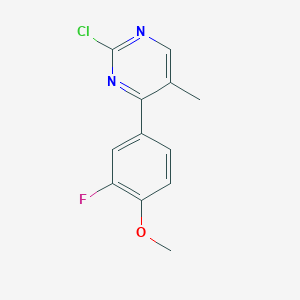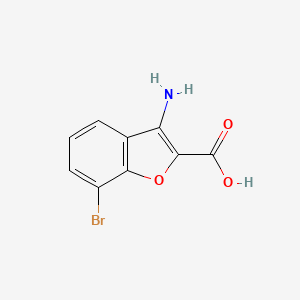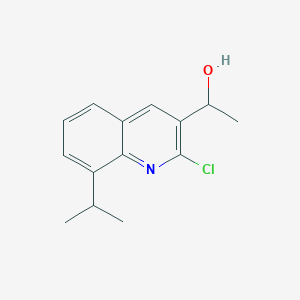![molecular formula C11H12ClN3O2 B11860869 tert-Butyl 6-chloro-1H-pyrazolo[4,3-c]pyridine-1-carboxylate](/img/structure/B11860869.png)
tert-Butyl 6-chloro-1H-pyrazolo[4,3-c]pyridine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 6-chloro-1H-pyrazolo[4,3-c]pyridine-1-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by the presence of a pyrazole ring fused to a pyridine ring, with a tert-butyl ester and a chlorine atom attached to specific positions on the ring system. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by chlorination and esterification reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-chloro-1H-pyrazolo[4,3-c]pyridine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Ester Hydrolysis: Acidic or basic hydrolysis conditions
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced derivatives with altered oxidation states.
Hydrolysis Products: Corresponding carboxylic acids
Scientific Research Applications
tert-Butyl 6-chloro-1H-pyrazolo[4,3-c]pyridine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-Butyl 6-chloro-1H-pyrazolo[4,3-c]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
- tert-Butyl 6-chloro-1H-pyrazolo[4,3-b]pyridine-1-carboxylate
- tert-Butyl 6-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate
Uniqueness
tert-Butyl 6-chloro-1H-pyrazolo[4,3-c]pyridine-1-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl ester and chlorine substituents. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Properties
Molecular Formula |
C11H12ClN3O2 |
|---|---|
Molecular Weight |
253.68 g/mol |
IUPAC Name |
tert-butyl 6-chloropyrazolo[4,3-c]pyridine-1-carboxylate |
InChI |
InChI=1S/C11H12ClN3O2/c1-11(2,3)17-10(16)15-8-4-9(12)13-5-7(8)6-14-15/h4-6H,1-3H3 |
InChI Key |
JUYBTGMXXCJDJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC(=NC=C2C=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-C]quinazoline](/img/structure/B11860795.png)
![3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride](/img/structure/B11860799.png)

![Methyl 6-chloro-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B11860813.png)



![6-Chloro-1-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11860836.png)

![7-Chloro-3-ethyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11860841.png)

![7'-Bromo-3',4'-dihydro-1'H-spiro[cyclopropane-1,2'-naphthalen]-1'-amine](/img/structure/B11860858.png)
![Ethyl 1,5-dimethyl-4,6-dioxo-2,4,5,6-tetrahydro-1h-pyrazolo[3,4-d]pyrimidine-3-carboxylate](/img/structure/B11860866.png)
